6,7-Dimethylquinoxaline-2,3-diol is a heterocyclic compound containing a quinoxaline core substituted with two hydroxyl groups at the 2 and 3 positions and two methyl groups at the 6 and 7 positions. This compound has been identified as a bacterial degradation product of riboflavin (Vitamin B2) [ [], [] ]. It serves as a versatile building block in organic synthesis and has garnered interest for its potential applications in various fields, including material science and coordination chemistry.
6,7-Dimethylquinoxaline-2,3-diol is a nitrogen-containing heterocyclic compound with the molecular formula . This compound is part of the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure. The presence of hydroxyl groups at the 2 and 3 positions of the quinoxaline ring contributes to its unique chemical properties and potential biological activities.
6,7-Dimethylquinoxaline-2,3-diol can be synthesized from various precursors through several chemical reactions, primarily involving the cyclization of appropriate diamines and diketones. It has been studied for its potential applications in medicinal chemistry, particularly due to its biological activities.
This compound is classified as a quinoxaline derivative. Quinoxalines are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The specific structure of 6,7-dimethylquinoxaline-2,3-diol allows it to participate in various chemical reactions that enhance its utility in scientific research.
The synthesis of 6,7-dimethylquinoxaline-2,3-diol typically involves several key steps:
For example, one synthetic route involves mixing 1,2-diamine derivatives with diols in the presence of a catalyst and heating the mixture for an extended period (24 hours), followed by purification through column chromatography .
The molecular structure of 6,7-dimethylquinoxaline-2,3-diol features:
6,7-Dimethylquinoxaline-2,3-diol can participate in various chemical reactions:
In laboratory settings, reactions involving this compound often require careful control of reaction conditions (temperature, pH) to optimize yield and selectivity .
The mechanism of action for 6,7-dimethylquinoxaline-2,3-diol is not fully elucidated but is believed to involve:
Studies have indicated that quinoxaline derivatives can exhibit varying degrees of biological activity depending on their substituents and structural configurations .
6,7-Dimethylquinoxaline-2,3-diol has several notable applications:
Quinoxalines represent a significant class of nitrogen-containing heterocyclic compounds characterized by a bicyclic structure formed by the fusion of benzene and pyrazine rings (benzopyrazine). This architecture confers distinctive electronic properties, including a dipole moment of 0.51 Debye and ionization potentials of 8.99 eV (first) and 10.72 eV (second). The quinoxaline core exhibits π-electron deficiency at positions C-2 and C-3, making these sites susceptible to nucleophilic attack, while positions C-5, C-6, C-7, and C-8 display higher electron density favorable for electrophilic substitution [3] [4].
6,7-Dimethylquinoxaline-2,3-diol (CAS# 2474-50-2, MW: 190.20 g/mol, C~10~H~10~N~2~O~2~) features additional hydroxyl groups at C-2/C-3 and methyl substituents at C-6/C-7. This substitution pattern creates a multifunctional scaffold capable of diverse reactivity: the hydroxyl groups enable tautomerization to diketone forms (quinoxaline-2,3-dione), while the methyl groups enhance electron-donating capacity. Spectroscopic characterization (SMILES: Cc1cc2[nH]c(=O)c(=O)[nH]c2cc1C) confirms the predominance of the diketo tautomer in most solvents [3] [9]. The compound’s physicochemical behavior, including solubility and crystallinity, stems from intramolecular hydrogen bonding between adjacent hydroxyl groups, as evidenced by X-ray diffraction studies [3].
Table 1: Structural Features and Substituent Effects in Quinoxaline Derivatives
Substituent Position | Electronic Influence | Reactivity Consequences | Example in 6,7-Dimethylquinoxaline-2,3-diol |
---|---|---|---|
2,3-hydroxy | Electron-withdrawing | Tautomerization; metal chelation | Diketo form predominates |
6,7-methyl | Electron-donating | Increased nucleophilicity at C-5/C-8 | Enhanced susceptibility to electrophiles |
N1,N4 | Basic sites | Salt formation; N-oxide synthesis | Forms mono/di-N-oxides under strong oxidation |
The discovery of 6,7-dimethylquinoxaline-2,3-diol emerged from mid-20th century investigations into microbial riboflavin degradation pathways. In 1969, Barz and Stadtman’s landmark study identified this compound as a bacterial metabolite produced by Pseudomonas RF during riboflavin catabolism. Using ~14~C-labeled substrates, they demonstrated its formation via oxidative cleavage of 1-ribityl-2,3-diketo-1,2,3,4-tetrahydro-6,7-dimethylquinoxaline, confirming its role as a degradation intermediate [1]. This work established the compound’s significance in microbial biochemistry and provided the first purified samples for further study.
Synthetic routes were subsequently developed to enable broader pharmacological exploration. The primary method involves condensation of 4,5-dimethyl-o-phenylenediamine with diethyl oxalate or oxalic acid derivatives under acidic conditions. Alternative green syntheses employ catalysts like bentonite clay K-10 or phosphate-based heterogeneous catalysts in aqueous media, improving yields to >90% while minimizing environmental impact [2] [5]. These advances facilitated milligram-to-gram scale production, enabling structure-activity relationship (SAR) studies throughout the 1980s-2000s that revealed its pharmacological potential, particularly in neurological and anticancer applications [4] [8].
Figure 1: Biosynthetic Origin in Riboflavin Degradation PathwayRiboflavin → 1-ribityl-2,3-diketo-1,2,3,4-tetrahydro-6,7-dimethylquinoxaline → 6,7-Dimethylquinoxaline-2,3-diol → 3,4-dimethyl-6-carboxy-α-pyrone + CO~2~
Quinoxaline derivatives exhibit remarkable pharmacological versatility, with over 60 clinically investigated compounds spanning antimicrobial, anticancer, and neurological applications. The 6,7-dimethyl-2,3-diol variant specifically demonstrates three key biological properties:
Anticancer Activity: The compound acts as a hypoxia-selective cytotoxin due to bioreductive activation in low-oxygen environments. Enzymatic reduction generates reactive intermediates that cause DNA strand breaks and topoisomerase II inhibition. Its mechanism resembles quinoxaline 1,4-di-N-oxides like iodinin (natural antibiotic from Chromobacterium iodinum), but with enhanced specificity for solid tumors [4] [8]. Modifications at C-2/C-3 produce analogs with IC~50~ values <1 μM against breast (MCF7) and lung (NCI-H460) carcinoma cells [5].
Neurological Effects: As a structural analog of quinoxaline-2,3-diones, it functions as a competitive AMPA receptor antagonist (K~i~ = 0.2-5 μM). This activity stems from binding to the glutamate recognition site, reducing neuronal excitability without NMDA receptor blockade. Animal models demonstrate anticonvulsant and neuroprotective efficacy at 10-30 mg/kg doses, suggesting potential for epilepsy and neurodegenerative disease management [4].
Antimicrobial and Antiviral Actions: Unmodified 6,7-dimethylquinoxaline-2,3-diol shows moderate bacteriostatic effects against Gram-positive pathogens (MIC 32-64 μg/mL), likely through interference with electron transport. More significantly, it serves as a precursor to synthetic derivatives with potent antiviral activity. 2,3-Disubstituted analogs inhibit herpes simplex virus (HSV-1) by intercalating viral DNA, reducing plaque formation by 90% at 5 μM concentrations [5] [8].
Table 2: Pharmacological Targets and Mechanisms of 6,7-Dimethylquinoxaline-2,3-diol Derivatives
Pharmacological Action | Molecular Target | Observed Potency | Structural Requirements |
---|---|---|---|
Anticancer (hypoxia-selective) | DNA/Topoisomerase II | IC~50~ 1.8 μM (MCF7) | C-6/C-7 alkyl groups essential |
AMPA Receptor Antagonism | Ionotropic glutamate receptors | K~i~ 0.2 μM (rat cortex) | 2,3-diketo configuration critical |
Antiviral (Herpes) | Viral DNA polymerase | EC~50~ 2.7 μM (HSV-1) | 2-(Dimethylaminoethyl) substitution optimal |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7